

Assessing the pharmacokinetic and pharmacodynamic profile of P2X3-IN-1 vs. eliapixant

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Compound of Interest

Compound Name: P2X3-IN-1

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A Comparative Analysis of P2X3 Receptor Antagonists: Eliapixant vs. P2X3-IN-1

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for conditions marked by neuronal hypersensitization, such as refractory chronic cough, endometriosis, and neuropathic pain, the P2X3 receptor has emerged as a key target.^{[1][2]} This guide provides a detailed comparative assessment of two P2X3 receptor antagonists: eliapixant (BAY 1817080), a compound that has undergone extensive clinical investigation, and **P2X3-IN-1**, a research compound.

This comparison aims to furnish researchers and drug development professionals with a clear, data-driven overview of their respective pharmacokinetic and pharmacodynamic profiles, drawing from available public data.

Summary of Quantitative Data

A significant disparity in the available data exists between eliapixant and **P2X3-IN-1**. Eliapixant has been the subject of multiple clinical trials, yielding a substantial body of pharmacokinetic and pharmacodynamic data. In contrast, **P2X3-IN-1** is categorized as a research inhibitor, and as of the latest available information, no public domain data on its pharmacokinetic or pharmacodynamic properties has been released.^[3]

Table 1: Pharmacokinetic Profile of Eliapixant in Healthy Subjects

Parameter	Value	Condition	Reference
Time to Peak Plasma Concentration (Tmax)	3-4 hours	Single and multiple doses	[4][5]
Time to Steady State	~6 days	Multiple dosing	[4][6]
Half-life (t _{1/2})	23.5-58.9 hours	Fasted state, single dose	[7]
32.8-43.8 hours	High-fat breakfast	[7]	
38.9-46.0 hours	Low-fat breakfast	[7]	
Dose Proportionality	Less than dose-proportional increases in C _{max} and AUC	Ascending doses	[4][7]
Effect of Food	Pronounced effect with high-fat breakfast (4.1-fold increase in C _{max} ; 2.7-fold increase in AUC)	Single dose	[7]
Absolute Bioavailability (Novel Formulation)	50%	100 mg dose	[8]
Receptor Occupancy	≥ 80% P2X3 receptor occupancy predicted at 200 mg and 750 mg doses	Multiple dosing	[4][5]

Table 2: Pharmacodynamic Profile of Eliapixant

Parameter	Finding	Study Population	Reference
Efficacy in Refractory Chronic Cough (RCC)	Significant reduction in 24-hour cough count (27% vs. placebo at 75mg twice daily)	Patients with RCC	[9]
Doses \geq 50 mg significantly reduced cough frequency and severity.	Patients with RCC	[10]	
Selectivity	~20-fold selectivity for P2X3 over P2X2/3 receptors (in vitro IC50: 8-10 nM for P2X3; 129-163 nM for P2X2/3)	In vitro	[5][11]
Taste-Related Adverse Events	Low incidence and mild in severity, reported in 24% of patients at the highest dose (150mg twice daily).	Patients with RCC	[9]

P2X3-IN-1

No publicly available quantitative pharmacokinetic or pharmacodynamic data for **P2X3-IN-1** could be retrieved. It is described as an inhibitor of the P2X3 receptor for use in neurogenic disease research.[3]

Experimental Protocols

Detailed methodologies for the clinical assessment of eliapixant are outlined in the respective clinical trial registrations and publications. For **P2X3-IN-1**, a standard preclinical experimental workflow is proposed.

Eliapixant: Clinical Trial Methodology (Phase I & II)

A representative Phase I study (NCT03310645) involved a repeated-dose, double-blind, randomized, placebo-controlled design in healthy male volunteers.^{[4][6]} Participants received twice-daily oral doses of eliapixant (10, 50, 200, and 750 mg) or placebo for two weeks.^{[4][6]} The primary outcomes assessed were the frequency and severity of adverse events.^[4] Pharmacokinetic parameters were determined through analysis of plasma concentrations at various time points after drug administration.^{[4][5]} Taste disturbances were evaluated as a key pharmacodynamic outcome.^[4]

Phase II studies, such as the PAGANINI trial (NCT04562155), were randomized, double-blind, placebo-controlled, parallel-group, dose-finding studies in patients with refractory chronic cough.^{[12][13]} Patients received twice-daily doses of eliapixant (e.g., 25, 75, or 150 mg) or placebo for a defined treatment period (e.g., 12 weeks).^[12] The primary efficacy endpoint was the change in 24-hour cough frequency, measured using sound recording devices.^{[9][12]}

Proposed Preclinical Workflow for P2X3-IN-1

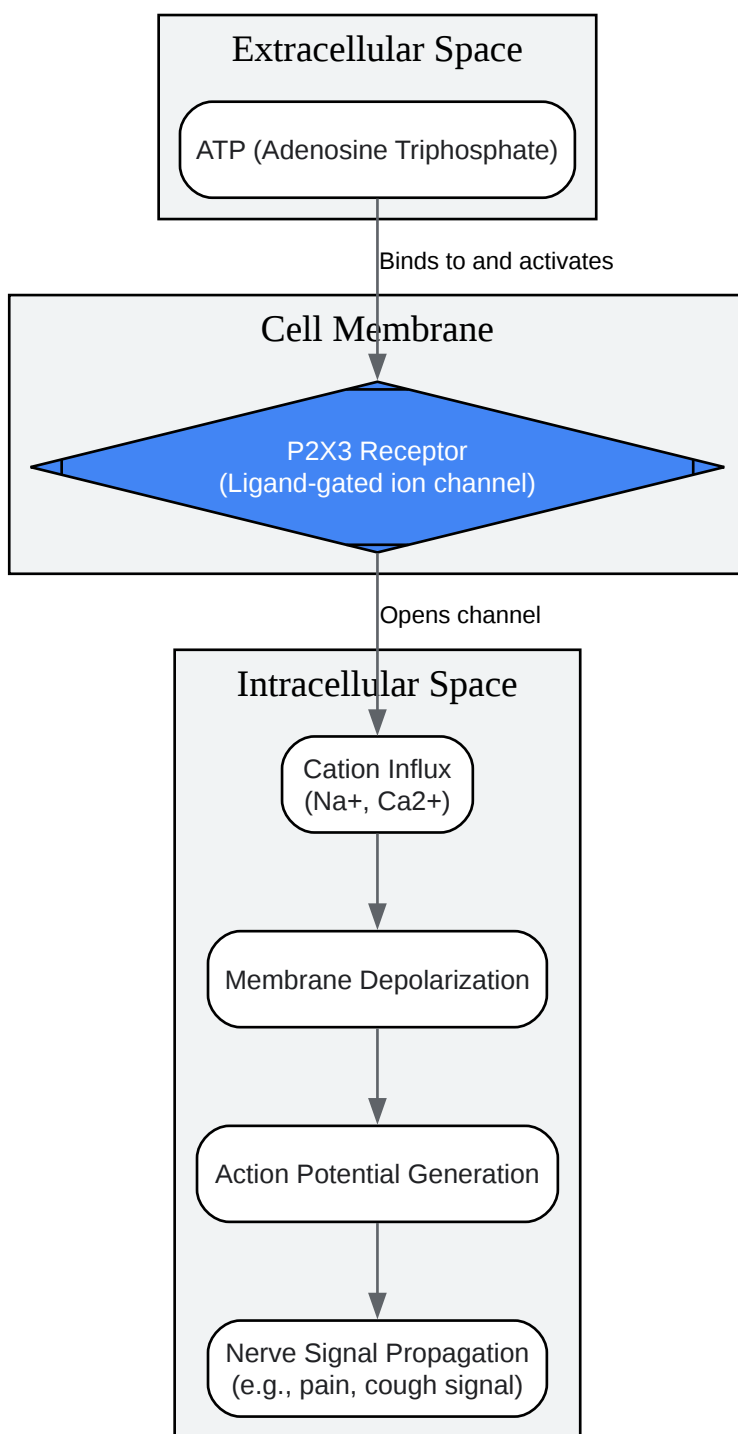
A typical preclinical evaluation for a novel P2X3 inhibitor like **P2X3-IN-1** would involve the following stages:

- In Vitro Characterization:
 - Receptor Binding Assays: To determine the binding affinity (K_i) of **P2X3-IN-1** to the P2X3 receptor.
 - Functional Assays: Using techniques like calcium imaging or patch-clamp electrophysiology in cell lines expressing the P2X3 receptor to measure the antagonist's potency (IC_{50}) in inhibiting ATP-induced receptor activation.
 - Selectivity Profiling: Testing the compound against other P2X receptor subtypes (especially P2X2/3) and a panel of other receptors and enzymes to determine its specificity.
- In Vivo Pharmacokinetics (in animal models, e.g., rodents, non-rodents):

- Single and multiple-dose studies to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability after oral and intravenous administration.
- Metabolite identification and assessment of metabolic stability.
- In Vivo Pharmacodynamics/Efficacy (in animal models of relevant diseases):
 - Models of neuropathic pain, inflammatory pain, or cough: To assess the ability of **P2X3-IN-1** to alleviate symptoms.
 - Target engagement studies: To confirm that the compound is interacting with the P2X3 receptor in vivo at effective doses.
- Safety and Toxicology:
 - Acute and chronic toxicity studies in animal models to identify potential adverse effects and determine a safe dose range for potential human studies.

Visualizations

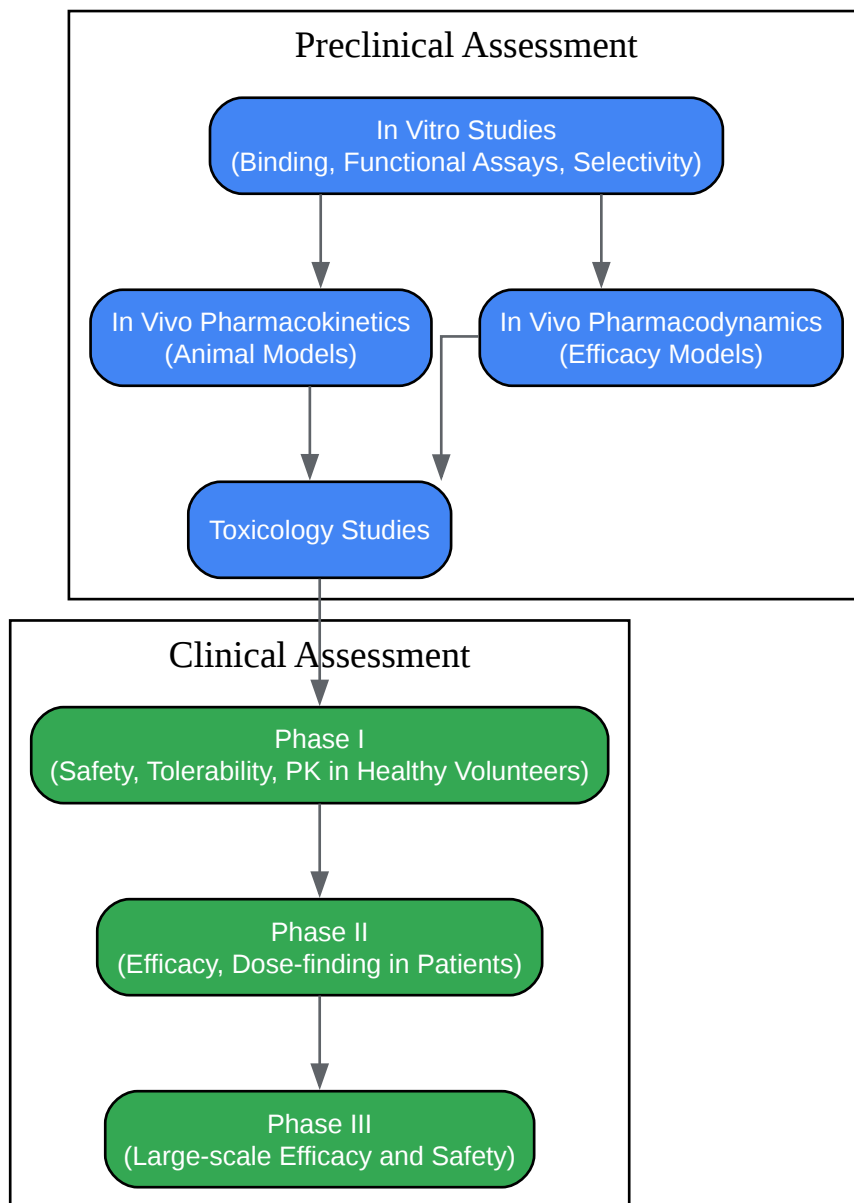
P2X3 Receptor Signaling Pathway



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Caption: Simplified signaling pathway of the P2X3 receptor.

Experimental Workflow for Pharmacokinetic and Pharmacodynamic Assessment



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Caption: Standard workflow for drug candidate assessment.

Logical Comparison of Data Availability

Caption: Data availability for eliapixant vs. **P2X3-IN-1**.

Conclusion

Eliapixant is a well-characterized, selective P2X3 receptor antagonist with a comprehensive pharmacokinetic and pharmacodynamic profile established through extensive clinical trials.[4][9] The data supports its potential as a therapeutic agent for conditions like refractory chronic cough, demonstrating a favorable balance of efficacy and tolerability, particularly with regard to taste-related side effects.[4][9][14] However, it is important to note that the development program for eliapixant was discontinued by Bayer due to a case of drug-induced liver injury.[13]

P2X3-IN-1, on the other hand, remains a tool for preclinical research.[3] While it targets the same receptor, the absence of publicly available data on its pharmacokinetic and pharmacodynamic properties precludes a direct, data-driven comparison with eliapixant. The provided preclinical workflow outlines the necessary steps to characterize this compound and determine its potential as a future therapeutic candidate.

For researchers in the field, the extensive dataset for eliapixant provides valuable insights into the clinical translation of P2X3 receptor antagonism. **P2X3-IN-1** represents an earlier stage of drug discovery, offering an opportunity for foundational research into the structure-activity relationships and novel chemical scaffolds for P2X3 inhibition.

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